2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-7-16(8-10-18)13-20(24)22-14-21(25)23-11-12-27-19(15-23)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIJBYFXWAVJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(4-Methoxyphenyl)-2-Chloroacetamide
The preparation begins with the acylation of 4-methoxyaniline using chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as a base to neutralize HCl, yielding N-(4-methoxyphenyl)-2-chloroacetamide with >85% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine (1.2 equiv) |
| Yield | 78–82% |
Nucleophilic Displacement with 2-Phenylmorpholine
The chloroacetamide intermediate reacts with 2-phenylmorpholine in acetone under reflux (56°C) for 12–16 hours. Potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution, replacing chlorine with the morpholinyl group.
Key Observations
- Excess K₂CO₃ (2.5 equiv) improves yield by preventing hydrolysis of the chloroacetamide.
- Acetone outperforms DMF or THF due to better solubility of inorganic salts.
Synthetic Route 2: Morpholine Ring Construction In Situ
Cyclization of 2-Phenylethanolamine Derivatives
An alternative approach constructs the morpholine ring during the final assembly. 2-Phenylethanolamine is treated with ethyl oxalyl chloride to form 2-(2-phenylmorpholin-4-yl)acetyl chloride, which subsequently reacts with 4-methoxyphenylacetic acid.
Mechanistic Insights
- Ethyl oxalyl chloride introduces the oxo group at the morpholine’s 2-position.
- Dicyclohexylcarbodiimide (DCC) catalyzes amide bond formation between the acid and amine.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Cyclization | 65 |
| Amidation | 72 |
| Overall | 47 |
Optimization of Reaction Conditions
Solvent Effects on Amidation
Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates but may increase epimerization risks. A mixed solvent system (acetone:H₂O, 9:1) balances reactivity and selectivity.
Catalytic Acceleration
Adding catalytic tetrabutylammonium bromide (TBAB, 5 mol%) reduces reaction time from 16 to 6 hours by stabilizing transition states during nucleophilic substitution.
Purification and Characterization
Recrystallization Protocols
Crude product is purified via recrystallization from ethanol/water (3:1), achieving ≥98% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 162–164°C.
Chromatographic Methods
Silica gel chromatography (ethyl acetate:hexane, 1:2) resolves diastereomers when present. High-performance liquid chromatography (HPLC) with a C18 column validates purity using a gradient of acetonitrile/water.
Industrial-Scale Challenges
Cost of 2-Phenylmorpholine
Commercial 2-phenylmorpholine costs ~$1,200/kg, necessitating in-house synthesis via reductive amination of styrene oxide and ammonia.
Byproduct Management
The primary byproduct, N-(4-methoxyphenyl)-2-hydroxyacetamide, forms via hydrolysis and is minimized by maintaining anhydrous conditions.
Recent Advances in Catalytic Amination
Transition metal catalysts (e.g., Pd/C, CuI) enable direct coupling of 4-methoxyphenylacetic acid with 2-phenylmorpholine-4-ethylamine at 80°C, achieving 89% yield in 8 hours. This method bypasses chloroacetamide intermediates, reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide exerts its effects is not well-documented in the literature. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Morpholine and Piperidine Derivatives
Compound 40 (N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide) :
- Structure : Replaces the 2-phenylmorpholinyl group with a morpholine-fused quinazoline sulfonyl moiety.
- Activity : Exhibits potent anti-cancer activity (IC₅₀ < 10 µM) against HCT-116, MCF-7, and PC-3 cell lines via inhibition of kinase signaling pathways .
- Key Difference : The quinazoline sulfonyl group enhances target specificity but reduces metabolic stability compared to the phenylmorpholinyl group in the target compound.
- 2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)acetamide: Structure: Features a dimethyl-substituted morpholinone ring instead of phenylmorpholine. Synthesis: Prepared via acetylation of precursor amines using acetyl chloride .
Chromenone-Linked Acetamides
- (±)-2-Chloro-N-(4-Methyl-2-Oxo-2H-Chromen-7-yl)-2-Phenylacetamide: Structure: Integrates a chromenone ring system instead of morpholine. Activity: Superior anti-inflammatory activity (89% inhibition at 50 mg/kg) compared to ibuprofen, attributed to the electron-withdrawing chloro substituent enhancing electrophilic reactivity . Limitation: Lower solubility due to the chromenone core compared to morpholine derivatives.
Sulfonamide and Thioether Derivatives
- 2-((5-(2-((4-Methoxyphenyl)Amino)Ethyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-1-(4-Nitrophenyl)Ethanone (Compound 22): Structure: Contains a triazole-thioether linkage and nitro group. Activity: Exhibits antioxidant activity (EC₅₀ = 14 µM in DPPH assay) and moderate cytotoxicity against HepG2 cells (IC₅₀ = 28 µM) . Comparison: The nitro group increases oxidative stress induction but may contribute to toxicity.
- N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide: Structure: Benzothiazole replaces morpholine, with a chloro substituent.
Data Tables
Table 1: Pharmacological Profiles of Selected Acetamide Derivatives
Table 2: Physicochemical Properties
Research Findings and Trends
- Morpholine vs. Piperidine : Morpholine derivatives generally exhibit better metabolic stability than piperidine analogs due to reduced basicity .
- Electron-Withdrawing Groups : Chloro or nitro substituents enhance bioactivity but may compromise solubility and safety profiles .
- Heterocyclic Diversity : Quinazoline and benzothiazole cores improve target engagement but require complex synthesis routes compared to morpholine .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-methoxyphenyl acetamide with morpholine derivatives. The structure is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and analgesic properties. The following sections summarize key findings related to its biological effects.
Anticancer Activity
-
In Vitro Studies :
- The compound was evaluated against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, colon, and breast cancers. It exhibited low cytotoxicity at concentrations around 10 µM, with slight sensitivity noted in leukemia cell lines (K-562 and SR) and colon cancer (HCT-15) .
- Table 1 summarizes the anticancer activity across different cell lines:
Cell Line Type Sensitivity (10 µM) Remarks Leukemia (K-562) Slightly sensitive Low cytotoxicity observed Colon (HCT-15) Slightly sensitive Low cytotoxicity observed Melanoma (SK-MEL-5) Not sensitive Minimal effect noted
Anti-inflammatory and Analgesic Activities
Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives containing the phenoxy-N-arylacetamide scaffold have shown promise in reducing inflammation and pain .
The proposed mechanisms for the biological activities include:
- Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways involved in tumor proliferation.
- Modulation of Inflammatory Mediators : It is suggested that the compound can downregulate pro-inflammatory cytokines.
Case Studies
Several case studies have been documented highlighting the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : A study by Hsieh et al. demonstrated that similar compounds significantly inhibited tumor growth in animal models when administered at specific dosages .
- Case Study on Inflammation : Another research indicated that derivatives exhibited a reduction in edema in rodent models when tested for anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
